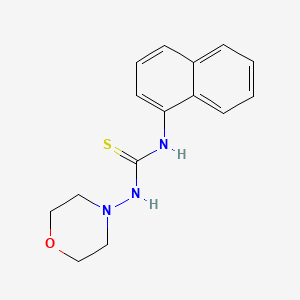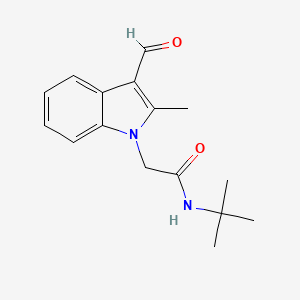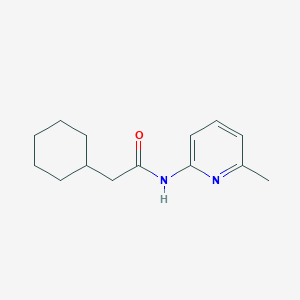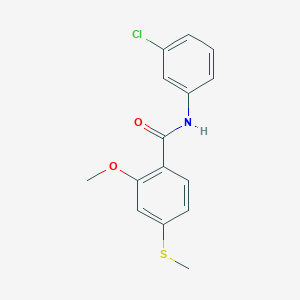
N-4-morpholinyl-N'-1-naphthylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-4-morpholinyl-N'-1-naphthylthiourea, also known as MNH, is a chemical compound that has been extensively studied in scientific research. It is a thiourea derivative that has shown potential for use in various applications, including as an antioxidant, anticancer agent, and as a modulator of cellular signaling pathways.
科学的研究の応用
N-4-morpholinyl-N'-1-naphthylthiourea has been studied for its potential as an antioxidant and anticancer agent. It has been shown to exhibit free radical scavenging activity and to inhibit the growth of cancer cells in vitro. N-4-morpholinyl-N'-1-naphthylthiourea has also been investigated for its ability to modulate cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. In addition, N-4-morpholinyl-N'-1-naphthylthiourea has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
作用機序
The mechanism of action of N-4-morpholinyl-N'-1-naphthylthiourea is not fully understood, but it is thought to involve the modulation of cellular signaling pathways. N-4-morpholinyl-N'-1-naphthylthiourea has been shown to inhibit the activation of the MAPK/ERK pathway, which is involved in cell proliferation and survival. N-4-morpholinyl-N'-1-naphthylthiourea has also been shown to inhibit the activation of the PI3K/Akt pathway, which is involved in cell growth and survival. Additionally, N-4-morpholinyl-N'-1-naphthylthiourea has been shown to scavenge free radicals, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects
N-4-morpholinyl-N'-1-naphthylthiourea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (programmed cell death) in cancer cells. N-4-morpholinyl-N'-1-naphthylthiourea has also been shown to protect against oxidative stress-induced neuronal damage, and to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-4-morpholinyl-N'-1-naphthylthiourea has been shown to reduce inflammation in animal models of inflammatory bowel disease.
実験室実験の利点と制限
One advantage of N-4-morpholinyl-N'-1-naphthylthiourea is that it is relatively easy to synthesize and purify. Additionally, N-4-morpholinyl-N'-1-naphthylthiourea has been shown to exhibit a range of biological activities, making it a versatile compound for use in scientific research. However, one limitation of N-4-morpholinyl-N'-1-naphthylthiourea is that its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for N-4-morpholinyl-N'-1-naphthylthiourea research. One area of interest is the development of N-4-morpholinyl-N'-1-naphthylthiourea derivatives with improved activity and selectivity. Another area of interest is the investigation of N-4-morpholinyl-N'-1-naphthylthiourea as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, N-4-morpholinyl-N'-1-naphthylthiourea may have potential applications in the field of regenerative medicine, as it has been shown to promote the differentiation of stem cells into neuronal cells. Further research is needed to fully understand the potential applications of N-4-morpholinyl-N'-1-naphthylthiourea in these areas.
合成法
The synthesis of N-4-morpholinyl-N'-1-naphthylthiourea involves the reaction of 1-naphthylisothiocyanate with morpholine in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol. The purity of N-4-morpholinyl-N'-1-naphthylthiourea can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
特性
IUPAC Name |
1-morpholin-4-yl-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c20-15(17-18-8-10-19-11-9-18)16-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZIPVJBKKBMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-naphthalen-1-ylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide](/img/structure/B5778363.png)
![2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778370.png)

![1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)
![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)

![N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)
![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)